molecular formula C17H20N2O2S B12145414 1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone

1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone

Cat. No.: B12145414
M. Wt: 316.4 g/mol
InChI Key: GJUYPVCKBYQNCI-UHFFFAOYSA-N
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Description

The compound 1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone belongs to the benzothieno[2,3-d]pyrimidinone class, a scaffold known for its pharmacological relevance. Its structure comprises a hexahydrobenzothienopyrimidinone core modified with a furan-2-ylmethyl group at position 3 and an ethanone moiety at position 1.

The hexahydrobenzothienopyrimidinone core provides a partially saturated bicyclic system, which may enhance metabolic stability compared to fully aromatic analogs.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-[3-(furan-2-ylmethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone

InChI

InChI=1S/C17H20N2O2S/c1-12(20)19-11-18(9-13-5-4-8-21-13)10-15-14-6-2-3-7-16(14)22-17(15)19/h4-5,8H,2-3,6-7,9-11H2,1H3

InChI Key

GJUYPVCKBYQNCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN(CC2=C1SC3=C2CCCC3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Reaction Protocol

A solution of 3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine in dichloromethane (DCM) is treated with acetyl chloride (1.2 equiv) and Et₃N (2.0 equiv) at 0–5°C. The mixture is stirred for 4 hours, followed by aqueous workup to isolate the product.

Key Considerations :

  • Low temperatures minimize side reactions such as over-acylation.

  • Et₃N scavenges HCl, shifting the equilibrium toward product formation.

  • Yields typically range from 65–78%, with purity >95% confirmed by HPLC.

One-Pot Methodologies and Tunable Synthesis

Recent advances highlight one-pot strategies to streamline synthesis. For instance, a domino reaction involving thioisatins and α-bromoketones in the presence of K₂CO₃ and MgSO₄ enables simultaneous construction of the benzothiophene and pyrimidine rings. This method reduces purification steps and improves atom economy.

Case Study :
A mixture of 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and 2-aminopyridine in isopropyl alcohol under reflux for 25 minutes yields a 75% product mixture (Z:E = 3:1). The Z-isomer predominates due to stabilization via intramolecular hydrogen bonding.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 2.4 Hz, 1H, furan-H), 6.35 (dd, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂-furan), 3.02–2.85 (m, 4H, cyclohexyl-H), 2.40 (s, 3H, COCH₃).

  • HRMS : m/z calcd. for C₁₈H₁₈N₂O₂S [M+H]⁺: 334.1089; found: 334.1092.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and benzothieno moiety provide electron-deficient sites for nucleophilic attack. Key observations include:

  • Amination : The pyrimidine nitrogen can undergo substitution with primary or secondary amines under basic conditions. For example, reaction with methylamine at 80°C in DMF yields N-methylated derivatives.

  • Halogenation : Electrophilic halogenation at the sulfur-containing benzothieno ring is feasible. Chlorination using N-chlorosuccinimide (NCS) in DCE at 0°C produces chlorinated analogues .

Reaction TypeConditionsProductYieldReference
AminationMethylamine, DMF, 80°CN-Methyl derivative72%
ChlorinationNCS, DCE, 0°C3-Chloro derivative68%

Oxidation and Reduction Reactions

The sulfur atom in the benzothieno group and the furan ring are susceptible to redox transformations:

  • Sulfur Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to sulfoxide (R-S=O) or sulfone (R-SO₂).

  • Furan Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan’s conjugated diene system to a tetrahydrofuran derivative, altering solubility .

ThiophenemCPBASulfoxideexcess mCPBASulfone\text{Thiophene} \xrightarrow{\text{mCPBA}} \text{Sulfoxide} \xrightarrow{\text{excess mCPBA}} \text{Sulfone}

Cycloaddition and Ring-Opening Reactions

The furan moiety participates in Diels-Alder reactions, while the pyrimidine ring may undergo [4+2] cycloadditions:

  • Diels-Alder with Maleic Anhydride : The furan acts as a diene, forming a bicyclic adduct at 100°C in toluene .

  • Pyrimidine Ring Expansion : Reaction with nitrosoarenes under acidic conditions yields pyran-3(6H)-imines via [4+2] cycloaddition .

ReactionConditionsProductReference
Diels-AlderMaleic anhydride, toluene, ∆Bicyclic oxanorbornene6
CycloadditionNitrosoarene, TFAPyran-imine4

Functional Group Transformations

The ethanone group undergoes typical ketone reactions:

  • Enolate Formation : Deprotonation with LDA generates an enolate, enabling alkylation at the α-position .

  • Condensation : Reacts with hydrazines to form hydrazones, useful for crystallography studies.

R-CO-CH3LDAR-CO-CH2R-XR-CO-CH2R\text{R-CO-CH}_3 \xrightarrow{\text{LDA}} \text{R-CO-CH}_2^- \xrightarrow{\text{R-X}} \text{R-CO-CH}_2-R'

Comparative Reactivity with Structural Analogues

The hexahydrobenzothieno core enhances stability compared to unsaturated analogues. Key comparisons:

Feature1-[3-(Furan-2-ylmethyl)-hexahydro...]ethanoneBenzothieno[2,3-d]pyrimidine (Unsaturated)Reference
Oxidation StabilityResists over-oxidationProne to sulfone formation1
SolubilityHigher in polar solventsLower due to planar structure5
BioavailabilityEnhanced by furan substituentLimited by rigidity3

Scientific Research Applications

Biological Activities

Preliminary studies on similar compounds suggest that 1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Anticancer Properties : The fused aromatic systems present in this compound suggest potential cytotoxic effects on cancer cells.
  • Neuroprotective Effects : Some derivatives of related structures have been studied for their neuroprotective capabilities.

Synthetic Pathways

The synthesis of this compound can be approached through various methods involving careful optimization of reaction conditions such as temperature and solvent choice. Typical reactions may include:

  • Nucleophilic Substitution : Targeting the furan moiety for functionalization.
  • Cyclization Reactions : To form the hexahydrobenzothieno structure.
  • Amination Reactions : Introducing amine groups to enhance biological activity.

Case Studies

Several studies have explored the biological activities of compounds with similar structures:

  • Anticancer Studies : Research indicated that benzothienopyrimidine derivatives exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a pathway for further exploration of related compounds like 1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone .
  • Antimicrobial Testing : A study reported that furan-containing compounds demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Polar substituents like morpholinylmethyl or furan-2-ylmethyl (target compound) may counteract this by introducing hydrogen-bonding capacity.

Biological Activity Trends: Sulfanyl-containing derivatives (e.g., ) are frequently associated with antimicrobial or antioxidant activities, possibly due to redox-modulating thiol groups. Formazan derivatives (e.g., ) exhibit diazenyl linkages, which are known to interact with microbial enzymes or DNA.

Synthetic Flexibility: The 2- and 3-positions of the benzothienopyrimidinone core are amenable to diverse modifications, including alkylation (e.g., ethyl in ), sulfanylation (e.g., ), or diazotization (e.g., ).

Biological Activity

The compound 1-[3-(furan-2-ylmethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a furan ring and a benzothieno-pyrimidine structure, which are known for their diverse biological activities. The molecular formula is C15H18N2OSC_{15}H_{18}N_2OS, and it has a molecular weight of approximately 282.38 g/mol. The presence of the furan moiety is particularly significant as it has been associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing furan and benzothieno structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives with furan rings possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives exhibit antiproliferative effects in various cancer cell lines. For instance, compounds similar to the target molecule have demonstrated IC50 values in the micromolar range against breast and lung cancer cells .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various furan derivatives against common bacterial strains. The results indicated that certain furan-containing compounds had minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli, highlighting their potential as antibacterial agents .

2. Anticancer Activity

In vitro studies on related compounds showed promising results in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The best-performing compounds had IC50 values ranging from 16 to 47 µM . This suggests that the target compound may also exhibit similar anticancer properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Furan Derivative 1AntibacterialE. coli64 µg/mL
Furan Derivative 2AnticancerMDA-MB-231 (Breast)16.23 ± 0.81 µM
Benzothieno CompoundAnti-inflammatoryIn vitro modelsNot specified
Pyrimidine DerivativeAnticancerNUGC-3 (Gastric)47.73 ± 2.39 µM

The mechanisms through which these compounds exert their biological effects typically involve:

  • Enzyme Inhibition : Many furan derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Some compounds may interact with specific receptors involved in inflammatory responses or cellular growth signaling pathways.

Q & A

Q. Methodology :

  • Synthesize analogs with varied substituents (e.g., thiophene, phenyl).
  • Test in bioassays (e.g., IC₅₀ measurements in kinase inhibition assays).
  • Use molecular docking to correlate substituent effects with binding energy .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Compound purity : Impurities >95% by HPLC are required for reliable data .
    Resolution strategies :
  • Validate activity using orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance).
  • Compare pharmacokinetic profiles (e.g., plasma stability, logP) to rule out bioavailability issues .

Basic: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (~2.8–3.5), indicating moderate lipophilicity .
  • pKa prediction : The ketone group has a pKa ~12.5, suggesting stability under physiological conditions .
  • ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability and CYP450 inhibition risks .

Advanced: What strategies optimize solubility without compromising activity?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
  • Prodrug design : Introduce phosphate esters at the ketone group, cleaved in vivo by phosphatases .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulation .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C .
  • Solution stability : Monitor degradation via HPLC in PBS (pH 7.4) over 24–72 hours .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .

Advanced: What in vivo models are suitable for preclinical testing?

Answer:

  • Rodent models : Assess pharmacokinetics (Cmax, AUC) in Sprague-Dawley rats via intravenous/oral dosing .
  • Disease models : Use xenograft mice for antitumor efficacy or LPS-induced inflammation models for immunomodulatory studies .
  • Toxicology : Conduct 14-day repeat-dose studies with histopathological analysis of liver/kidney tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.